Lactoquinomycin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Lactoquinomycin can be synthesized through several methods, including the Oxa-Pictet–Spengler reaction, Hauser–Kraus annulation, and other Michael additions . The formation of the pyran ring by lactonisation is a useful but under-utilised method for the formation of the pyranonaphthoquinone ring system .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces sp. K73 under controlled conditions. The compound is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Lactoquinomycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Lactoquinomycin has a wide range of scientific research applications:
Mechanism of Action
Lactoquinomycin is part of the pyranonaphthoquinone family, which includes compounds such as kalafungin, frenolicin B, and methoxyfrenolicin B . These compounds share a common naphtho[2,3-c]pyran-5,10-dione ring system and exhibit similar biological activities . this compound is unique in its potent inhibition of AKT kinases and its ability to induce DNA damage .
Comparison with Similar Compounds
- Kalafungin
- Frenolicin B
- Methoxyfrenolicin B
- Xiakemycin A
Properties
Molecular Formula |
C24H27NO8 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(11R,15R,17R)-5-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione |
InChI |
InChI=1S/C24H27NO8/c1-9-17-19(24-15(31-9)8-16(26)33-24)22(29)12-6-5-11(21(28)18(12)23(17)30)14-7-13(25(3)4)20(27)10(2)32-14/h5-6,9-10,13-15,20,24,27-28H,7-8H2,1-4H3/t9-,10-,13-,14?,15-,20-,24+/m1/s1 |
InChI Key |
NYJGMJFBEVSQNN-PTCMQYCTSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)[C@H](O[C@H]5[C@@H]4OC(=O)C5)C)O)N(C)C)O |
Canonical SMILES |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O |
Origin of Product |
United States |
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